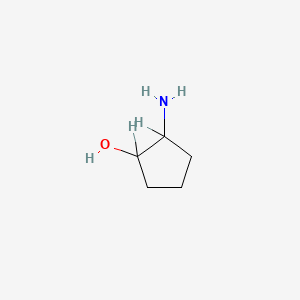

(1R,2S)-2-aminocyclopentanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Enantiopure 1r,2s 2 Aminocyclopentanol Framework

Chemoenzymatic and Biocatalytic Pathways for Stereoselective Access

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally sustainable routes to chiral compounds like (1R,2S)-2-aminocyclopentanol. These approaches leverage the inherent stereoselectivity of enzymes to achieve high enantiomeric purity.

One prominent biocatalytic strategy involves the use of a dual-enzyme cascade combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms). acs.org This system can convert α,β-unsaturated ketones into primary, secondary, and tertiary amines with two stereocenters, achieving high chemical purity and stereoselectivity. acs.org In principle, by selecting enzymes with appropriate stereopreferences, all four possible stereoisomers of a cyclic amine can be accessed. acs.org For instance, the combination of an ERed and an IRed can be tailored to produce the desired (1R,2S) diastereomer with high diastereomeric and enantiomeric ratios. acs.org The in situ recycling of coenzymes, such as NADPH using formate (B1220265) dehydrogenase (FDH), further enhances the atom economy and industrial viability of these processes. acs.org

Another approach involves the use of transaminases for the stereoselective deamination of diastereomeric mixtures or the diastereotope-selective amination of the corresponding ketone. nih.gov This method has been successfully applied to the synthesis of other chiral amines and demonstrates the potential for accessing specific stereoisomers. nih.gov The combination of enzymatic transformations with chemocatalytic steps, known as chemoenzymatic synthesis, expands the scope of accessible molecules. nih.govnih.gov For example, a palladium-catalyzed coupling reaction could be followed by a highly selective enzymatic reduction to yield the target chiral alcohol. nih.gov

Table 1: Examples of Biocatalytic Approaches

| Enzyme Type | Reaction | Key Advantage |

| Ene-reductase (ERed) & Imine Reductase (IRed) Cascade | Reductive amination of α,β-unsaturated ketones | High stereoselectivity for multiple chiral centers |

| Transaminase | Deamination of diastereomeric mixtures or amination of ketones | Access to specific stereoisomers |

| Alcohol Dehydrogenase | Asymmetric transfer hydrogenation of prochiral ketones | Production of enantiomerically pure alcohols |

Asymmetric Organocatalytic Routes to the (1R,2S) Diastereomer

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of enantiopure compounds, avoiding the use of often toxic and expensive metals. unibo.itmdpi.com These small organic molecules act as catalysts to create a chiral environment that directs the stereochemical outcome of a reaction. unibo.itresearchgate.net

For the synthesis of chiral amino alcohols, organocatalytic methods often involve the activation of substrates through the formation of transient chiral intermediates like iminium ions or enamines. unibo.it For instance, a chiral secondary amine catalyst, such as a derivative of proline, can react with a cyclopentenone derivative to form a chiral enamine. This enamine can then react with an electrophilic aminating agent, with the catalyst controlling the facial selectivity of the attack to yield the desired (1R,2S) stereochemistry after subsequent reduction of the ketone.

The development of increasingly complex and efficient organocatalysts, including bifunctional catalysts that can activate both the nucleophile and the electrophile, has significantly broadened the scope of these reactions. mdpi.com For example, a chiral Brønsted acid catalyst can activate an imine for nucleophilic attack, leading to the formation of chiral amines with high enantioselectivity. nih.gov The modularity of organocatalysts allows for fine-tuning of their structure to optimize selectivity for a specific diastereomer. nih.gov

Table 2: Key Organocatalytic Activation Modes

| Activation Mode | Catalyst Type | Intermediate | Typical Reaction |

| Enamine Catalysis | Chiral secondary amines (e.g., proline derivatives) | Chiral enamine | α-functionalization of carbonyls |

| Iminium Ion Catalysis | Chiral secondary amines | Chiral iminium ion | Conjugate additions to α,β-unsaturated carbonyls |

| Brønsted Acid Catalysis | Chiral phosphoric acids, IDPi | Protonated substrate | Asymmetric additions to imines |

Transition Metal-Catalyzed Enantioselective Syntheses

Transition metal catalysis provides a versatile platform for the enantioselective synthesis of complex molecules. These methods often rely on the use of chiral ligands that coordinate to the metal center, creating a chiral pocket that dictates the stereochemical outcome of the reaction.

One potential route to this compound involves the asymmetric hydrogenation of a suitable prochiral enamine or β-enamino ester precursor. Chiral phosphine (B1218219) ligands, such as those based on the DuPhos or BINAP scaffolds, complexed with rhodium or ruthenium, are highly effective for such transformations. The choice of ligand and metal can be crucial in controlling both the enantio- and diastereoselectivity of the reduction.

Another powerful strategy is the asymmetric conjugate addition of an amine equivalent to a cyclopentenone derivative. rsc.org For example, the highly stereoselective conjugate addition of a homochiral lithium amide to cyclopentenone can establish the desired stereochemistry at both the C1 and C2 positions. rsc.org Subsequent functional group manipulations would then lead to the target aminocyclopentanol. The development of transition-metal-free alternatives, while attractive from a sustainability perspective, may not always offer the same level of stereocontrol for this specific transformation. rsc.org

Diastereoselective Approaches Utilizing Chiral Pool Precursors

The chiral pool refers to the collection of readily available and inexpensive enantiopure natural products, such as amino acids, carbohydrates, and terpenes. nih.gov Syntheses starting from these precursors can be highly efficient as the initial stereochemistry is already set.

For the synthesis of this compound, a suitable chiral pool starting material would possess a five-membered ring or a precursor that can be readily cyclized. For example, a derivative of D-xylose or another pentose (B10789219) sugar could potentially be transformed through a series of stereocontrolled reactions, including cyclization and functional group interconversions, to afford the target molecule. The inherent stereocenters of the starting sugar would guide the formation of the new stereocenters on the cyclopentane (B165970) ring.

Chemoenzymatic approaches can also be integrated with chiral pool strategies. nih.gov For instance, an enzyme could be used to selectively modify a chiral pool-derived intermediate, introducing a new stereocenter with high diastereoselectivity. nih.gov This combination of classical organic synthesis and biocatalysis can provide efficient and stereocontrolled routes to complex chiral targets. nih.gov

Resolution Strategies for Enantiomeric Separation and Enrichment

Resolution is a classical yet still widely used method for separating a racemic mixture of enantiomers. chemistrysteps.comlibretexts.org This approach involves the temporary conversion of the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. chemistrysteps.comlibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization or chromatography. libretexts.orgnih.gov

For the resolution of a racemic mixture of 2-aminocyclopentanol (B113218), a chiral acid, such as tartaric acid or a derivative, can be used as the resolving agent. libretexts.org The reaction of the racemic amine with an enantiopure acid results in the formation of two diastereomeric salts. libretexts.org For example, reacting (±)-2-aminocyclopentanol with (R,R)-tartaric acid would produce [(1R,2S)-2-aminocyclopentanolium (R,R)-tartrate] and [(1S,2R)-2-aminocyclopentanolium (R,R)-tartrate]. These diastereomeric salts can then be separated based on differences in their solubility. After separation, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.orglibretexts.org

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. libretexts.org This can be achieved using enzymes or chiral chemical catalysts.

Table 3: Common Chiral Resolving Agents

| Resolving Agent Type | Target Functional Group | Separation Method |

| Chiral Carboxylic Acids (e.g., Tartaric Acid) | Amines | Fractional Crystallization of Diastereomeric Salts |

| Chiral Amines (e.g., Brucine, Strychnine) | Carboxylic Acids | Fractional Crystallization of Diastereomeric Salts |

| Chiral Alcohols | Carboxylic Acids (via esterification) | Chromatography of Diastereomeric Esters |

Strategic Modifications for Enhanced Synthetic Efficiency and Sustainability

Improving the efficiency and sustainability of synthetic routes to this compound is a continuous goal. This involves minimizing the number of synthetic steps, reducing waste, and using less hazardous reagents and solvents. nih.gov

One-pot and tandem reactions, where multiple transformations are carried out in the same reaction vessel without isolating intermediates, can significantly improve efficiency. nih.gov For example, a chemoenzymatic one-pot process could combine a chemical reaction to form a precursor with an enzymatic reduction to generate the chiral product in a single operation. nih.govnih.gov

Applications of 1r,2s 2 Aminocyclopentanol As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Design and Synthesis of Ligand Systems Derived from (1R,2S)-2-Aminocyclopentanol

The versatility of this compound allows for its incorporation into a diverse array of ligand architectures. The amino and hydroxyl groups can be readily functionalized to tune the steric and electronic properties of the resulting ligands, thereby influencing their catalytic activity and selectivity.

Chiral oxazolidines and their derivatives, such as oxazolidinones, are important classes of ligands and auxiliaries in asymmetric synthesis. The synthesis of oxazolidine-based ligands from this compound can be achieved through straightforward chemical transformations. For instance, the reaction of this compound with an aldehyde or a ketone leads to the formation of a chiral oxazolidine.

Furthermore, chiral oxazolidin-2-ones can be synthesized from amino alcohol precursors. rsc.orgresearchgate.net A common strategy involves the reaction of the amino alcohol with a carbonylating agent, such as phosgene (B1210022) or a chloroformate, to form a carbamate, which then undergoes intramolecular cyclization. This process, often facilitated by a base, results in the formation of the rigid oxazolidinone ring system with high stereocontrol. rsc.org The resulting oxazolidinone can then be used as a ligand in various metal-catalyzed reactions.

Iminophosphoranes represent a class of powerful, uncharged Brønsted bases that have found increasing application in organocatalysis. researchgate.netnih.gov Chiral versions of these catalysts, often incorporating a 1,2-amino alcohol scaffold, have been developed for enantioselective transformations. nih.govdntb.gov.ua The synthesis of chiral iminophosphorane ligands derived from this compound typically involves the initial preparation of a chiral phosphine (B1218219). The amino group of the aminocyclopentanol can be converted into an azide, which then undergoes the Staudinger reaction with a tertiary phosphine to yield the corresponding iminophosphorane.

Alternatively, bifunctional ligands containing both a phosphine and an amino or hydroxyl group can be prepared. These ligands can coordinate to a metal center through the phosphorus atom, while the pendant functional group can act as a Brønsted base or a hydrogen-bond donor, enabling cooperative catalysis. researchgate.net

This compound itself is a chiral amino alcohol and can be used directly as a ligand in some catalytic systems. nih.govalfa-chemistry.com However, its utility is often enhanced by modifying its structure to create more complex bidentate or tridentate ligands. sigmaaldrich.com For example, N-alkylation or N-arylation of the amino group can introduce steric bulk or additional coordinating atoms. Similarly, the hydroxyl group can be etherified or esterified to fine-tune the ligand's properties.

The synthesis of chiral vicinal diamines is of significant interest as they are core components of many successful catalysts. sigmaaldrich.com While this compound is not a diamine, it can serve as a precursor for the synthesis of chiral amino alcohol ligands that have shown high efficacy in asymmetric catalysis. alfa-chemistry.com

The immobilization of homogeneous catalysts on solid supports offers several advantages, including ease of separation and catalyst recycling. Chiral amino alcohol ligands derived from precursors like this compound can be anchored to polymeric resins to create heterogenized catalysts. nih.gov

A common approach involves the use of polystyrene-based resins, such as Merrifield resins. The chiral amino alcohol can be attached to the polymer backbone through a covalent linker. For example, a resin functionalized with a reactive group like a chloromethyl group can be reacted with the hydroxyl or amino group of the ligand. The progress of such solid-phase reactions can be monitored using techniques like gel-phase 13C NMR spectroscopy. nih.gov These polymer-supported ligands have been successfully employed in asymmetric reactions, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, demonstrating high catalytic activity and enantioselectivity. nih.gov

Utility in Enantioselective Transition Metal-Catalyzed Reactions

Ligands derived from this compound have proven to be effective in a range of enantioselective transition metal-catalyzed reactions, most notably in asymmetric hydrogenation.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds from prochiral olefins and ketones. rsc.orgyoutube.com Chiral metal complexes, particularly those of rhodium and ruthenium, featuring ligands derived from this compound and its analogs, have been utilized as catalysts in these transformations.

In the asymmetric transfer hydrogenation of ketones, chiral rhodium complexes have demonstrated excellent performance. nih.govscilit.com For instance, the transfer hydrogenation of α-aminoalkyl α'-chloromethyl ketones using a chiral Cp*RhCl complex with a tosylated diamine ligand (a structure related to functionalized amino alcohols) proceeds with high diastereoselectivity. nih.gov This highlights the potential of catalysts based on chiral 1,2-amino functionalized scaffolds in controlling the stereochemical outcome of ketone reductions.

The following table summarizes representative results for the asymmetric hydrogenation of ketones using catalyst systems with chiral ligands analogous to those derived from this compound.

| Substrate | Catalyst System | S/C Ratio | Diastereomeric Excess (de) | Yield | Reference |

| N-substituted (3S)-3-amino-1-chloro-4-phenyl-2-butanone | CpRhCl[(R,R)-Tsdpen] | 1000 | up to 93% | Quantitative | nih.gov |

| N-substituted (3S)-3-amino-1-chloro-4-phenyl-2-butanone | CpRhCl[(S,S)-Tsdpen] | 1000 | up to 96% | Quantitative | nih.gov |

Table 1: Asymmetric Transfer Hydrogenation of α-Aminoalkyl α'-Chloromethyl Ketones.

Similarly, in the asymmetric hydrogenation of olefins, rhodium complexes bearing chiral phosphine ligands, which can be derived from amino alcohol precursors, are widely used. youtube.com The rigid backbone of the cyclopentane (B165970) ring in ligands derived from this compound helps to create a well-defined chiral environment around the metal center, leading to high enantioselectivities in the reduction of prochiral olefins.

Asymmetric Allylic Alkylation and Rearrangements

This compound-derived ligands have been successfully employed in asymmetric allylic alkylation (AAA) reactions. These reactions are fundamental for the construction of stereogenic centers. The stereochemical outcome of these reactions, including regio-, diastereo-, and enantioselectivity, can be effectively controlled. nih.gov For instance, the use of nickel and iridium catalysts with chiral ligands allows for the stereodivergent synthesis of α-allylated tertiary carbonyls. nih.gov By carefully selecting the catalyst system and the leaving group on the allylic substrate, it is possible to obtain either linear or branched products with high yields and stereoselectivity. nih.gov This methodology has proven its utility in the enantioselective synthesis of biologically active molecules and natural products. nih.gov

A notable application of this is in the diastereodivergent allylic alkylation of 2-acylimidazoles, which provides access to a broad range of α-allylated tertiary carbonyl compounds with high efficiency and stereocontrol. nih.gov This approach has been instrumental in the synthesis of important chiral building blocks. nih.gov

Asymmetric Hydroformylation and Related Transformations

While specific examples detailing the use of this compound in asymmetric hydroformylation are not prevalent in the reviewed literature, the broader concept of using chiral ligands to induce enantioselectivity in rhodium-catalyzed hydroformylation is well-established. nih.gov The general principle involves the creation of a chiral environment around the metal center, which directs the incoming reactants to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product aldehyde. nih.gov Supramolecular capsules have been used to create a chiral second coordination sphere around a rhodium complex for this purpose. nih.gov

Asymmetric Epoxidation and Dihydroxylation Reactions

This compound can serve as a precursor for chiral ligands in asymmetric epoxidation and dihydroxylation reactions. Asymmetric epoxidation of α,β-unsaturated ketones can be catalyzed by rare-earth metal amides in the presence of chiral TADDOL ligands, yielding epoxides in high yields and good to high enantioselectivities. rsc.org

Similarly, the Sharpless asymmetric dihydroxylation utilizes chiral quinine-based ligands to direct the dihydroxylation of alkenes with osmium tetroxide, producing chiral vicinal diols with high enantioselectivity. wikipedia.org The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), determines the facial selectivity of the dihydroxylation. wikipedia.org This method is highly site-selective, favoring the reaction at the most electron-rich double bond. wikipedia.org

The synthesis of cis-amino alcohols, such as (1R, 2S)-cis-amino alcohol 30, can be achieved through the asymmetric epoxidation of an alkene followed by a Ritter reaction. nih.gov For example, the chiral epoxidation of indene (B144670) using Jacobsen's catalyst can produce the corresponding (1R, 2S)-epoxide, which is then converted to the desired amino alcohol. nih.gov

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Heck)

Asymmetric Aldol Reaction: The aldol reaction is a powerful tool for forming carbon-carbon bonds and can generate up to two new stereocenters. illinois.edu Chiral organocatalysts derived from amino acids and their derivatives have been shown to be effective in catalyzing direct asymmetric aldol reactions. nih.gov These catalysts activate the ketone donor through the formation of an enamine intermediate, mimicking the mechanism of Class I aldolases. illinois.edu While direct use of this compound was not detailed, the principles of using chiral amino compounds are well-established. For example, chiral 2-azabicycloalkane-based catalysts have been successfully used in stereoselective aldol reactions. nih.gov

Asymmetric Mannich Reaction: The asymmetric Mannich reaction is another crucial carbon-carbon bond-forming reaction for the synthesis of chiral β-amino carbonyl compounds. Organocatalysts, such as Takemoto's bifunctional organocatalyst, have been employed to achieve high enantioselectivity in the reaction of α-amido sulfones with various nucleophiles. nih.gov While direct catalysis by this compound is not explicitly mentioned, its structural motifs are present in effective organocatalysts.

Asymmetric Heck Reaction: The asymmetric Heck reaction (AHR) is a palladium-catalyzed process for creating tertiary and quaternary stereocenters. uwindsor.ca The enantioselectivity of the reaction is controlled by the use of chiral phosphine ligands. uwindsor.ca The reaction typically involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by alkene insertion, β-hydride elimination, and reductive elimination. uwindsor.ca The development of new chiral ligands has been crucial for advancing the scope and efficiency of the AHR. rsc.org

Role in Organocatalysis as a Chiral Mediator

This compound and its derivatives can act as chiral organocatalysts, mediating a variety of asymmetric transformations. nih.gov The bifunctional nature of these molecules, possessing both a basic amino group and an acidic hydroxyl group, allows them to activate substrates through hydrogen bonding and other non-covalent interactions. This dual activation is a key principle in many organocatalytic reactions.

Chiral organocatalysts have been designed for the practical asymmetric synthesis of amino acid derivatives. nih.gov These catalysts, often derived from commercially available chiral sources, can provide high levels of enantioselectivity in various reactions. nih.gov For instance, chiral secondary amine catalysts have been successfully applied in the asymmetric synthesis of α-amino acids. nih.gov

Employment as a Chiral Building Block for the Synthesis of Complex Enantiopure Molecules

This compound is a valuable chiral building block for the synthesis of more complex, enantiomerically pure molecules. nih.gov Its rigid stereochemistry is transferred to the target molecule, providing a reliable method for controlling the absolute configuration of newly formed stereocenters.

Incorporation into Natural Product Syntheses

The utility of chiral building blocks derived from or related to this compound is evident in the total synthesis of natural products. For example, the stereocontrolled allylic alkylation of carbonyl compounds, which can be achieved using ligands derived from chiral amino alcohols, provides access to key intermediates for the synthesis of natural products like (R)-arundic acid and (S,S)-cinamomumolide. nih.gov

Furthermore, all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), a conformationally constrained β-amino acid, have been synthesized on a scalable level. nih.gov These ACPC derivatives are of significant interest for the construction of peptide foldamers with well-defined three-dimensional structures and biological activities. nih.gov The synthesis often involves the resolution of diastereomeric salts, for example, using dibenzoyl-d-tartaric acid to separate the desired stereoisomer. nih.gov

The development of robust and scalable synthetic routes to enantiopure compounds like (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid derivatives, which are key building blocks for potent HCV NS3 protease inhibitors, further highlights the importance of such chiral synthons. nih.gov

Derivatization and Functionalization Strategies of 1r,2s 2 Aminocyclopentanol for Enhanced Chiral Induction

Amidation and Esterification for Ligand and Auxiliary Scaffolds4.2. N-Alkylation and N-Acylation for Modulating Stereoelectronic Properties4.3. Cyclic Derivatives (e.g., Oxazolines, Aziridines) as Privileged Chiral Motifs4.4. Regioselective and Stereoselective Functionalization of the Hydroxyl and Amino Groups

The synthesis of chiral oxazolines from β-amino alcohols is a widely used strategy for creating effective ligands for asymmetric catalysis. This typically involves the condensation of the amino alcohol with a nitrile, carboxylic acid, or a related derivative. However, literature explicitly documenting the application of these standard procedures to (1R,2S)-2-aminocyclopentanol, complete with characterization data and catalytic applications of the resulting products, could not be located.

Furthermore, information regarding the regioselective protection or functionalization of the amino and hydroxyl groups of this compound, a critical step for its use as a versatile chiral building block, is not specifically described in available resources.

While commercial suppliers list this compound and its hydrochloride salt, indicating its availability for research purposes, the published output detailing its use in the development of chiral ligands and auxiliaries appears to be limited. sigmaaldrich.comsigmaaldrich.com This suggests that while it may be utilized in proprietary industrial research, the academic or public-domain research concerning its specific derivatization for chiral induction is not widespread.

Consequently, the creation of a detailed, evidence-based article with specific research findings and data tables, as initially requested, is not feasible based on the currently accessible scientific literature. The compound remains a potential but underexplored scaffold in the context of publicly documented asymmetric synthesis.

Mechanistic Insights and Computational Studies on 1r,2s 2 Aminocyclopentanol Mediated Processes

Quantum Chemical Calculations of Conformational Preferences and Stereoelectronic Effects

The conformational landscape of (1R,2S)-2-aminocyclopentanol is a key determinant of its reactivity and selectivity. The cyclopentane (B165970) ring is not planar and adopts puckered conformations, primarily the envelope and twist forms, to alleviate torsional strain. dalalinstitute.com The relative positioning of the amino and hydroxyl substituents on this flexible scaffold is governed by a delicate balance of steric and stereoelectronic interactions.

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools to probe these conformational preferences. Such calculations can predict the relative energies of different conformers and provide detailed information about their geometries. For this compound, the cis relationship between the amino and hydroxyl groups leads to the potential for intramolecular hydrogen bonding, which can significantly influence the conformational equilibrium.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C-C) | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) | Key Feature |

| A | -65° | 175° | 0.00 | Intramolecular O-H···N hydrogen bond |

| B | 180° | 60° | 1.5 | No intramolecular hydrogen bond |

| C | 60° | -60° | 2.1 | Steric repulsion between substituents |

Stereoelectronic effects, arising from the interaction of frontier molecular orbitals, also play a crucial role. imperial.ac.uk For instance, the orientation of the lone pairs on the oxygen and nitrogen atoms relative to the C-C and C-H bonds of the cyclopentane ring can affect bond strengths and reactivity. An anti-periplanar arrangement of a lone pair to an adjacent anti-bonding orbital (e.g., nN → σC-O or nO → σC-N) can lead to stabilizing hyperconjugative interactions. nih.gov These interactions can influence the preferred conformation and the nucleophilicity of the amino and hydroxyl groups.

Elucidation of Chiral Recognition Mechanisms in Catalytic Cycles

The efficacy of this compound as a chiral ligand or catalyst stems from its ability to effectively discriminate between the enantiotopic faces of a prochiral substrate. This chiral recognition is a dynamic process involving the formation of diastereomeric complexes with the substrate. The elucidation of these recognition mechanisms is paramount for understanding and predicting enantioselectivity.

In a typical catalytic cycle, the chiral ligand first interacts with a metal precursor or a substrate to form a chiral catalytic species. nih.gov This species then engages the prochiral substrate in a specific orientation that is dictated by a combination of steric and electronic interactions. The cyclopentane backbone of this compound provides a rigid scaffold that projects the amino and hydroxyl groups into a well-defined region of space, creating a distinct chiral pocket.

The formation of multiple non-covalent interactions, such as hydrogen bonds, between the ligand and the substrate is often the key to effective chiral recognition. For example, the amino and hydroxyl groups can act as hydrogen bond donors and/or acceptors, creating a three-point interaction model with the substrate, which can lead to a highly ordered transition state.

Transition State Modeling for Rationalizing Enantioselectivity

To rationalize the observed enantioselectivity in a reaction catalyzed by a this compound-derived catalyst, it is essential to analyze the transition states leading to the different stereoisomeric products. According to transition state theory, the enantiomeric excess of a reaction is determined by the difference in the free energies of the diastereomeric transition states.

Computational modeling of these transition states provides invaluable insights. By locating the transition state structures for the formation of both the (R) and (S) products and calculating their relative energies, one can predict the major enantiomer. These models can also reveal the key interactions that stabilize the favored transition state and destabilize the disfavored one. For instance, a steric clash between a substituent on the substrate and the cyclopentyl ring of the ligand in one transition state might be absent in the other, leading to a significant energy difference.

Table 2: Hypothetical Transition State Energy Data for a this compound Catalyzed Aldol (B89426) Reaction

| Transition State | Product Enantiomer | Relative Free Energy (kcal/mol) | Key Stabilizing/Destabilizing Interaction |

| TS-R | R | 18.5 | Favorable hydrogen bonding with the hydroxyl group. |

| TS-S | S | 20.1 | Steric repulsion between the substrate's side chain and the cyclopentyl ring. |

Note: This data is hypothetical and serves to illustrate the principles of transition state modeling in the context of enantioselectivity.

Molecular Dynamics Simulations of Ligand-Substrate Interactions

While quantum chemical calculations are excellent for studying static structures and transition states, molecular dynamics (MD) simulations provide a powerful means to explore the dynamic behavior of the catalyst-substrate complex over time. nih.govnih.gov MD simulations can reveal the conformational flexibility of the catalytic system and the preferred modes of interaction between the ligand and the substrate. nih.gov

By simulating the system in a solvent environment, MD can capture the influence of solvent molecules on the catalytic process. ijnc.ir These simulations can be used to generate an ensemble of low-energy conformations of the catalyst-substrate complex, providing a more realistic picture of the species present in solution prior to the chemical transformation. Analysis of the MD trajectories can identify persistent hydrogen bonds and other key intermolecular interactions that are responsible for chiral recognition.

Spectroscopic Probing of Intermediate Species and Reaction Pathways

Experimental techniques are crucial for validating the insights gained from computational studies. Spectroscopic methods, particularly when applied in situ, can provide direct evidence for the existence of proposed intermediates and help to map out the reaction pathway.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of stable intermediates and for studying the kinetics of a reaction. nih.gov Changes in the chemical shifts of the ligand and substrate upon complexation can provide information about their binding mode.

In situ Infrared (IR) spectroscopy can be used to monitor the formation and consumption of species during a catalytic reaction by observing changes in their characteristic vibrational frequencies. nih.govyoutube.com For example, the coordination of a substrate to a metal center complexed with this compound can be detected by shifts in the vibrational modes of both the ligand and the substrate.

Mass spectrometry techniques, such as electrospray ionization (ESI-MS), are highly sensitive for the detection of transient, charged intermediates in a catalytic cycle. nih.govstanford.edursc.org By sampling the reaction mixture at different time points, it is possible to identify key catalytic species and gain a more complete picture of the reaction mechanism.

Advanced Spectroscopic and Chromatographic Techniques for the Analysis of 1r,2s 2 Aminocyclopentanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers. For (1R,2S)-2-aminocyclopentanol, the key is to distinguish it from its trans diastereomer, (1R,2R)-2-aminocyclopentanol. This is primarily achieved by analyzing the proton (¹H) NMR spectrum, focusing on the coupling constants (J-values) between the protons attached to the carbons bearing the hydroxyl (C1) and amino (C2) groups, often denoted as H1 and H2.

The magnitude of the vicinal coupling constant (³J(H1,H2)) is dependent on the dihedral angle between the two protons, as described by the Karplus equation.

In the (1R,2S)-cis isomer, the H1 and H2 protons are on opposite faces of the cyclopentane (B165970) ring, resulting in a dihedral angle that is typically close to 120-180°, leading to a smaller coupling constant.

In the (1R,2R)-trans isomer, the H1 and H2 protons are on the same face of the ring, leading to a dihedral angle closer to 0-30°, which results in a larger coupling constant.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further corroborate the stereochemical assignment. A NOESY experiment detects spatial proximity between protons. For the cis isomer, no NOE correlation would be expected between H1 and H2, whereas a distinct correlation would be observed for the trans isomer where these protons are on the same side of the ring.

Table 1: Representative ¹H NMR Data for Stereochemical Assignment of 2-Aminocyclopentanol (B113218) Isomers

| Parameter | (1R,2S)-cis-Isomer (Expected) | (1R,2R)-trans-Isomer (Expected) | Significance |

| H1 Chemical Shift (δ) | ~4.0 ppm | ~3.8 ppm | Environment dependent |

| H2 Chemical Shift (δ) | ~3.2 ppm | ~3.0 ppm | Environment dependent |

| ³J(H1,H2) Coupling Constant | 2 - 5 Hz | 6 - 9 Hz | Key indicator of cis/trans isomerism |

| NOESY H1-H2 Correlation | Absent | Present | Confirms spatial proximity |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

While NMR is powerful for relative stereochemistry, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are used to determine the absolute configuration. These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.

The process involves two main steps:

Experimental Measurement: The VCD (in the infrared region) and ECD (in the ultraviolet-visible region) spectra of the this compound sample are recorded.

Computational Prediction: Density Functional Theory (DFT) calculations are performed to predict the theoretical VCD and ECD spectra for one specific enantiomer, for instance, the (1R,2S) configuration.

The absolute configuration of the sample is assigned by comparing the experimentally measured spectrum with the computationally predicted spectrum. A match between the experimental spectrum and the calculated spectrum for the (1R,2S) configuration confirms the assignment. VCD is particularly useful as it provides rich structural information from the vibrational modes of the entire molecule. nih.gov The joint analysis of infrared and VCD spectra can be a powerful method for investigating molecular structure. nih.gov

Table 2: Hypothetical VCD Data for Absolute Configuration of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Rotational Strength (10⁻⁴⁴ esu²cm²) | Experimental Frequency (cm⁻¹) | Experimental Sign | Conclusion |

| O-H Stretch | 3650 | +5.2 | 3648 | + | Match |

| N-H Sym. Stretch | 3410 | -3.8 | 3412 | - | Match |

| C1-H Stretch | 2980 | +11.5 | 2979 | + | Match |

| O-H Bend | 1275 | -8.9 | 1272 | - | Match |

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for assessing the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound. gcms.cz This involves separating the enantiomers, this compound and (1S,2R)-2-aminocyclopentanol, as two distinct peaks.

Chiral High-Performance Liquid Chromatography (HPLC): Direct analysis of underivatized amino alcohols can be achieved using chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin or vancomycin. sigmaaldrich.comnih.gov These CSPs possess multiple chiral centers and functional groups that allow for stereoselective interactions (e.g., hydrogen bonding, ionic interactions, dipole-dipole) with the enantiomers, leading to different retention times. sigmaaldrich.comscas.co.jp The enantiomeric purity is calculated from the relative area of the two separated peaks.

Chiral Gas Chromatography (GC): For GC analysis, the volatility of 2-aminocyclopentanol often needs to be increased by derivatization. The amino and hydroxyl groups can be acylated, for example, with trifluoroacetyl anhydride, to produce a more volatile derivative. The separation is then performed on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative like a substituted β-cyclodextrin. mdpi.comwiley.com The chiral cavities of the cyclodextrin selector form transient diastereomeric complexes with the enantiomers of the analyte, causing them to travel through the column at different rates. researchgate.netuni-muenchen.de GC often provides high resolution and fast analysis times. uni-muenchen.de

Table 3: Typical Chiral Chromatography Methods for Enantiomeric Purity

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile/Carrier Phase | Derivatization | Principle of Separation |

| HPLC | Teicoplanin-based (e.g., Chirobiotic T) | Methanol/Acetonitrile/Aqueous Buffer | Not always required | Multiple chiral interactions (H-bonding, ionic) sigmaaldrich.com |

| GC | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Hydrogen or Helium | Required (e.g., TFA derivative) | Host-guest inclusion into chiral cavity wiley.com |

X-ray Crystallography of Single Crystals for Definitive Structural Elucidation

X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, providing definitive proof of both relative and absolute stereochemistry. nih.govgreeley.org The technique relies on analyzing the diffraction pattern produced when a single, well-ordered crystal of the compound is exposed to an X-ray beam. greeley.org

The process involves several key stages:

Crystallization: A highly purified sample of this compound, or a suitable salt derivative (e.g., hydrochloride), is crystallized from a solution. This can be a challenging step, as it requires finding conditions that promote slow, ordered growth. glycoforum.gr.jp

Data Collection: The crystal is mounted and irradiated with X-rays, and the resulting diffraction pattern of spots is recorded. greeley.org The intensities and positions of these spots are measured.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. greeley.org From this map, the positions of all non-hydrogen atoms can be determined. The absolute configuration is typically determined using the anomalous dispersion effect (Flack parameter), which definitively assigns the R/S configuration at each chiral center.

The final output is a detailed molecular model that shows the precise bond lengths, bond angles, and the absolute spatial arrangement of the atoms, unequivocally confirming the (1R,2S) configuration. glycoforum.gr.jp

Table 4: Key Parameters from a Hypothetical X-ray Crystallography Study

| Parameter | Value | Significance |

| Chemical Formula | C₅H₁₁NO | Confirms molecular composition |

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice |

| Space Group | P2₁2₁2₁ | Defines the specific symmetry elements within the crystal |

| Flack Parameter | ~0.0 (with low uncertainty) | Confirms the (1R,2S) absolute configuration |

| R-factor | < 0.05 | Indicates a good fit between the model and experimental data |

Future Perspectives and Emerging Research Avenues for 1r,2s 2 Aminocyclopentanol

Development of Next-Generation Catalytic Systems

Chiral β-amino alcohols, including (1R,2S)-2-aminocyclopentanol and its derivatives, are fundamental scaffolds for ligands in asymmetric catalysis. westlake.edu.cnnih.gov The future in this area lies in creating more robust, efficient, and versatile catalytic systems.

Research is moving towards novel catalyst designs that offer improved performance. For instance, new chromium-catalyzed asymmetric cross-coupling reactions are being developed to synthesize chiral β-amino alcohols from basic starting materials like aldehydes and imines. westlake.edu.cn This radical-polar crossover strategy represents a new synthetic pathway for compounds with amino alcohol frameworks. westlake.edu.cn Another area of advancement is the use of ruthenium complexes with chiral β-amino alcohol ligands, such as (1S,2R)-1-amino-2-indanol, for the asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines. mdpi.com The rigidity of the ligand's ring system is crucial for achieving high enantioselectivity. mdpi.com

Furthermore, the immobilization of these chiral catalysts onto nanomaterials is a significant step forward. nih.gov A recent study demonstrated the immobilization of a chiral amino alcohol-based catalyst on superparamagnetic core-shell magnetite-silica nanoparticles. nih.gov While the initial nanocatalyst showed moderate efficiency compared to its homogeneous counterpart, it maintained its performance over multiple cycles, highlighting the potential for developing recoverable and reusable catalysts for asymmetric transfer hydrogenation. nih.gov

Table 1: Examples of Emerging Catalytic Systems Using Chiral Amino Alcohol Ligands

| Catalytic System | Reaction Type | Ligand/Catalyst Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Chromium Catalysis | Asymmetric Cross Aza-Pinacol Coupling | Chiral chromium catalyst | Provides a modular and efficient approach to diverse β-amino alcohols from aldehydes and imines. nih.gov | westlake.edu.cn, nih.gov |

| Ruthenium Catalysis | Asymmetric Transfer Hydrogenation (ATH) | [RuCl2(p-cymene)]2 with (1S,2R)-1-amino-2-indanol | Efficient for ATH of N-(diphenylphosphinyl)imines, yielding high enantiomeric excesses. mdpi.com | mdpi.com |

| Nanoparticle-Supported Catalysis | Asymmetric Transfer Hydrogenation (ATH) | Amino alcohol catalyst on magnetite-silica nanoparticles | Demonstrates potential for catalyst recoverability and reuse, though with initially moderate efficiency. nih.gov | nih.gov |

Integration into Continuous Flow and Microreactor Technologies

The shift from traditional batch processing to continuous flow chemistry is a major trend in chemical synthesis, offering enhanced safety, efficiency, and scalability. nih.govmit.edu Chiral amino alcohols like this compound are well-positioned to be integrated into these advanced manufacturing platforms.

Microreactors, with their high surface-area-to-volume ratios, allow for precise control over reaction parameters, leading to shorter reaction times and improved yields. mit.edunih.gov The synthesis of chiral amino alcohols using continuous flow systems has been demonstrated to be highly effective. nih.gov For example, a multi-step continuous flow synthesis of the chiral drug Rolipram was achieved with high yield and enantioselectivity. nih.gov Another study successfully performed the synthesis of sympathomimetic amines using 3D-printed custom-made flow reactors. nih.gov

Enzymatic syntheses in microreactors are particularly promising. A novel approach using a cascading continuous-flow microreactor system with free enzymes was developed for the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol (ABT), a key building block for protease inhibitors. nih.govnih.gov This system overcame inhibitory effects and achieved full conversion in just two hours, illustrating the power of microreactors in optimizing biocatalytic processes. nih.gov These technologies pave the way for the on-demand, efficient production of complex chiral molecules derived from aminocyclopentanols.

Table 2: Continuous Flow Synthesis of Chiral Alcohols and Amines

| Product/Process | Reactor Type | Key Parameters | Outcome | Reference(s) |

|---|---|---|---|---|

| Sympathomimetic amines | 3D-printed flow reactor | -20 °C, 30 min residence time, EtOH solvent | High yields (72–90%) and good enantiomeric excesses (86–90%). nih.gov | nih.gov |

| (S)-baclofen intermediate | Telescoped flow system | Continuous operation for 69 h | ~5.0 g product, 93–96% yield, 92% ee. nih.gov | nih.gov |

| (2S,3R)-2-amino-1,3,4-butanetriol (ABT) | Cascading continuous-flow microreactor | Coupled transketolase and transaminase reaction | Full conversion in 2 hours. nih.gov | nih.gov, nih.gov |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods, and the synthesis of this compound is no exception. yale.edu The goal is to minimize waste, avoid hazardous substances, and use renewable resources and energy-efficient processes. yale.edutext2fa.irorganicdivision.org

Biocatalysis stands out as a powerful green technology for producing chiral compounds. rsc.org Enzyme-catalyzed reactions are highly selective, occur under mild conditions, and are environmentally friendly compared to many traditional chemical methods. nih.govnih.gov The use of enzymes like transaminases, lyases, and engineered amine dehydrogenases (AmDHs) offers an attractive alternative for synthesizing chiral amino alcohols. nih.govfrontiersin.org Engineered AmDHs, for example, can produce chiral amino alcohols with very high enantioselectivity (>99% ee) using inexpensive ammonia (B1221849) as the amino donor and generating water as the main byproduct. frontiersin.org

Chemoenzymatic methods, which combine chemical and enzymatic steps, are also being explored to create efficient and sustainable routes to enantiomerically pure aminocyclopentanol derivatives. acs.org These strategies often involve the enzymatic resolution of a racemic mixture, a key step in producing optically pure compounds. nih.gov The development of these green routes is crucial not only for environmental sustainability but also for economic viability in the pharmaceutical and chemical industries. organicdivision.org

New Applications in Materials Science and Supramolecular Chemistry

While primarily known for its role in catalysis and pharmaceutical synthesis, the unique structure of this compound and related chiral amino alcohols opens doors to new applications in materials science and supramolecular chemistry.

In materials science, chiral amino alcohols can be used as specialized monomers in polymer chemistry. mit.edu Their bifunctional nature (containing both amino and hydroxyl groups) and defined stereochemistry can be used to create polymers with specific, predictable three-dimensional structures and properties. This could lead to the development of advanced materials with unique optical, mechanical, or thermal characteristics.

In the realm of supramolecular chemistry, which studies the chemistry of non-covalent intermolecular bonds, chiral amino alcohols are valuable for constructing complex, self-assembling systems. tandfonline.com For instance, an amphiphilic amino alcohol was used to create a chiral environment that could control the outcome of a photoreaction, achieving excellent selectivity. nih.govresearchgate.net The hydrogen-bonding capabilities of the amino and hydroxyl groups play a crucial role in stabilizing these supramolecular structures. tandfonline.com These research avenues suggest that compounds like this compound could be instrumental in designing "smart" materials, molecular sensors, and complex, functional molecular architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2S)-2-aminocyclopentanol, and how do stereochemical outcomes depend on reaction conditions?

- Methodology : The synthesis typically involves stereoselective reduction of cyclopentenone precursors or resolution of racemic mixtures. For example, reacting 6-chloropurine derivatives with chiral aminocyclopentanol isomers under basic conditions (e.g., DIPEA or triethylamine) can yield enantiomerically pure products . Hydrochloride salts are often formed via HCl treatment in polar solvents (e.g., ethanol) to improve crystallinity .

- Key Considerations : Monitor reaction temperature and solvent polarity to minimize epimerization. Use chiral HPLC or capillary electrophoresis to validate enantiopurity .

Q. How can researchers characterize the physical properties of this compound hydrochloride?

- Methodology :

- Melting Point : Reported as 191–196°C for the hydrochloride salt, though variations may occur due to hydration states or impurities .

- Spectroscopy : ¹H NMR (MeOD-d₄) predicts signals at δ 4.09–4.04 (m, 1H, OH), 3.29–3.25 (m, 1H, NH), and 1.58–2.18 ppm (cyclopentane protons) .

- Chiral Analysis : Polarimetry or circular dichroism (CD) confirms absolute configuration .

Q. What are the challenges in isolating this compound from its diastereomers?

- Methodology : Diastereomeric salts (e.g., tartrate or camphorsulfonate derivatives) enable separation via fractional crystallization. Alternatively, chiral stationary phases in HPLC (e.g., amylose-based columns) resolve enantiomers .

- Data Contradictions : Discrepancies in reported melting points (e.g., 191–196°C vs. supplier-specific ranges) may arise from differing salt forms or purity thresholds .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its role as a chiral building block in medicinal chemistry?

- Methodology : The cis/trans configuration affects hydrogen-bonding capacity and receptor binding. For example, the (1R,2S) isomer’s hydroxyl and amino groups adopt a 1,2-diaxial orientation, enabling selective interactions with adenosine receptors or enzyme active sites .

- Case Study : In adenosine receptor agonist synthesis, the (1R,2R) isomer showed higher subtype selectivity than (1R,2S), highlighting the need for stereochemical precision in target engagement .

Q. What strategies mitigate racemization during derivatization of this compound?

- Methodology :

- Protecting Groups : Use acetonide or benzyloxycarbonyl (Cbz) groups to stabilize the amino and hydroxyl functionalities during alkylation/acylation .

- Low-Temperature Reactions : Perform reactions below 0°C in aprotic solvents (e.g., DCM or THF) to suppress epimerization .

- Validation : Track enantiomeric excess (ee) via chiral GC-MS or NMR with chiral shift reagents .

Q. How can computational modeling predict the conformational flexibility of this compound in solution?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to assess intramolecular H-bonding and ring puckering .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare energy barriers between chair and twist-boat conformers .

- Applications : Predict bioavailability or membrane permeability for drug design .

Data Contradiction Analysis

Q. Why do reported melting points for this compound hydrochloride vary across studies?

- Resolution : Variations arise from differences in sample preparation (e.g., drying methods) or impurity profiles. For example, residual solvents (e.g., ethanol) can depress melting points . Cross-validate purity via elemental analysis or LC-MS .

Q. How should researchers address discrepancies in NMR assignments for this compound?

- Strategy : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts. Collaborate with multiple labs to establish consensus datasets .

Tables of Key Data

| Property | Value | Source |

|---|---|---|

| Melting Point (HCl salt) | 191–196°C | |

| Boiling Point | 220.9°C at 760 mmHg | |

| LogP | 1.36 (hydrochloride form) | |

| H-Bond Donors/Acceptors | 3/2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.